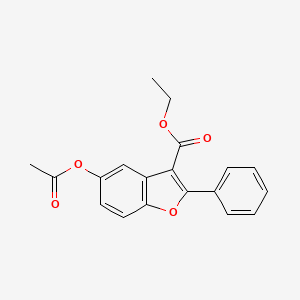

Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a phenyl group at position 2, an acetyloxy substituent at position 5, and an ethyl carboxylate group at position 2. Its molecular formula is C₁₉H₁₆O₅, with a molecular weight of 324.33 g/mol . This compound is of interest in medicinal chemistry and materials science due to its modifiable scaffold, which allows for diverse functionalization.

Properties

IUPAC Name |

ethyl 5-acetyloxy-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-22-19(21)17-15-11-14(23-12(2)20)9-10-16(15)24-18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTDUPZYZQRUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst. The acetylation of the hydroxyl group is achieved using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The acetoxy group can be substituted by nucleophiles, such as amines, under basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Amino derivatives and other substituted products.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.

Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Molecular Formula : C₁₄H₁₄O₅

- Molecular Weight : 262.26 g/mol

- Key Differences : Replacement of the phenyl group with a methyl group reduces steric bulk and molecular weight. This substitution likely enhances solubility in polar solvents compared to the phenyl analog.

- Research Relevance : Used in crystallographic studies due to its simpler structure .

Substituent Modifications at Position 5

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate

- Molecular Formula : C₂₄H₁₈O₅

- Molecular Weight : 386.40 g/mol

- This modification may alter metabolic stability and binding affinity in biological systems .

Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate

- Molecular Formula: C₁₉H₁₅NO₅

- Molecular Weight : 337.33 g/mol

- Key Differences: The acetyloxy group is substituted with a cyanomethoxy group, introducing a nitrile moiety.

Halogenated Derivatives

Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

- Molecular Formula : C₁₉H₁₅BrO₅

- Molecular Weight : 403.23 g/mol

- Key Differences : A bromine atom at position 6 increases lipophilicity (logP = 4.81) and polar surface area (50.08 Ų). Bromination typically enhances electrophilic reactivity, making this compound a candidate for further cross-coupling reactions .

Alkyl and Acyl Variants

Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

- Molecular Formula : C₂₁H₂₀O₅

- Molecular Weight : 352.39 g/mol

- Key Differences: The acetyloxy group is replaced with a bulkier 2-methylpropanoyloxy group. This steric hindrance could reduce enzymatic degradation, improving pharmacokinetic profiles .

Biological Activity

Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives. Its molecular formula is , with a molecular weight of approximately 284.31 g/mol. The presence of both acetoxy and ethyl ester groups in its structure enhances its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : The compound inhibits enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

- Antioxidant Properties : It exhibits free radical scavenging activity, which protects cells from oxidative stress by neutralizing reactive oxygen species (ROS).

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth through various pathways, including apoptosis induction in cancer cells .

1. Anti-inflammatory Effects

In vitro studies have shown that this compound significantly reduces inflammation markers. For instance, it demonstrated a dose-dependent inhibition of COX-2 activity, comparable to known anti-inflammatory drugs like ibuprofen.

2. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it possesses a high radical scavenging ability, which is crucial for preventing oxidative damage associated with chronic diseases .

3. Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes its effectiveness compared to standard treatments:

| Cell Line | IC50 (µM) | Standard Treatment IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 8.23 | Gefitinib: 8.27 |

| MCF-7 (Breast Cancer) | 5.59 | Dactolisib: 6.56 |

| HCT116 (Colon Cancer) | 5.60 | Dactolisib: 5.98 |

| SK-Hep1 (Liver Cancer) | 6.10 | Dactolisib: 7.56 |

These results indicate that this compound has promising anticancer properties, particularly against breast and lung cancer cell lines .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various disease models:

- Ehrlich Carcinoma Model : In a study involving Ehrlich solid tumor and ascites carcinoma models, the compound inhibited tumor growth significantly at a dose of 25 mg/kg, demonstrating its potential as an anticancer agent .

- Neuroprotective Effects : Preliminary investigations suggest that this compound may offer neuroprotection by modulating signaling pathways associated with neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate?

- Methodology : Synthesis optimization requires careful control of reaction temperature (typically 60–100°C), use of anhydrous solvents like dichloromethane or toluene to minimize hydrolysis, and stoichiometric ratios of acylating agents (e.g., acetyl chloride). Reaction time (6–24 hours) must balance yield and purity, with intermediates monitored via TLC or HPLC .

- Data Analysis : Yield improvements (>70%) are achievable by quenching reactions at 0°C to prevent over-acylation. Purity is assessed via NMR (e.g., absence of residual acetyl chloride peaks at δ 2.1–2.3 ppm) and mass spectrometry .

Q. How is the structure of this compound confirmed post-synthesis?

- Techniques :

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs ) resolves bond angles and torsion angles, critical for verifying the acetyloxy group orientation.

- NMR : H NMR confirms substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, acetyl methyl at δ 2.3 ppm). C NMR identifies carbonyl carbons (e.g., ester carbonyl at ~165–170 ppm) .

Advanced Research Questions

Q. How can crystallographic software resolve discrepancies between experimental and computational structural models?

- Approach : Use SHELXL for refinement against high-resolution X-ray data. Discrepancies in bond lengths (>0.02 Å) or angles (>2°) may indicate disorder or thermal motion. Apply TWINABS for twinned data correction.

- Case Study : For analogous compounds, intermolecular hydrogen bonds (e.g., O–H⋯O) stabilize crystal packing, with deviations resolved via iterative refinement cycles .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Troubleshooting :

- NMR : If splitting patterns deviate from expected (e.g., para-substituted phenyl groups showing complex coupling), use H-C HSQC/HMBC to confirm connectivity.

- Mass Spec : Fragmentation anomalies (e.g., loss of acetyl group) suggest alternative ionization pathways. Compare with high-resolution ESI-MS (error < 2 ppm) .

- Validation : Correlate with X-ray data to resolve ambiguities, as seen in 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran studies .

Q. How can structure-activity relationships (SAR) guide pharmacological testing of this compound?

- Design :

- Target Selection : Prioritize enzymes (e.g., kinases) based on benzofuran scaffolds' known interactions .

- In Vitro Assays : Test acetyloxy group hydrolysis stability in physiological buffers (pH 7.4, 37°C) to assess prodrug potential.

Q. What computational methods predict electronic effects of substituents on benzofuran reactivity?

- Tools : DFT calculations (B3LYP/6-31G*) optimize geometry and compute HOMO/LUMO energies. The acetyloxy group’s electron-withdrawing effect reduces HOMO energy (~-6.2 eV), influencing electrophilic substitution sites .

- Validation : Compare computed IR spectra with experimental data (e.g., carbonyl stretches at 1740–1760 cm) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.